Motixafortide Exhibits 10- to 100-Fold Higher CXCR4 Binding Affinity Versus Plerixafor (AMD3100)
Motixafortide demonstrates significantly higher binding affinity for the CXCR4 receptor compared with the first-generation CXCR4 antagonist plerixafor (AMD3100). In standardized in vitro binding assays, motixafortide exhibits an IC50 range of 0.42–4.5 nM against human CXCR4, whereas plerixafor displays substantially lower affinity with an IC50 of approximately 44 nM in comparable CXCR4 binding assays [1]. When evaluated via inhibition of CXCL12-mediated chemotaxis, motixafortide achieves IC50 values of 0.65 nM in human Jurkat cells and 0.54 nM in mouse splenocytes, compared with plerixafor's IC50 of 5.7 nM in the same chemotaxis assay system . Using a more stringent Ki measurement (equilibrium dissociation constant), motixafortide displays a Ki of 0.32 nM, while plerixafor exhibits a Ki of approximately 652 nM—representing a roughly 2,000-fold difference in equilibrium binding affinity [2]. This marked difference in receptor engagement potency has direct implications for dose requirements and receptor occupancy duration in both experimental and therapeutic contexts.
| Evidence Dimension | CXCR4 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.42–4.5 nM (binding); IC50 = 0.54–0.65 nM (chemotaxis inhibition); Ki = 0.32 nM |
| Comparator Or Baseline | Plerixafor (AMD3100): IC50 = 44 nM (binding); IC50 = 5.7 nM (chemotaxis inhibition); Ki = 652 nM |
| Quantified Difference | Motixafortide is approximately 10- to 100-fold more potent in IC50 binding assays; approximately 2,000-fold more potent by Ki (equilibrium binding) measurement |
| Conditions | Human CXCR4 receptor binding assays; CXCL12-mediated chemotaxis assays in Jurkat cells and mouse splenocytes |
Why This Matters
Higher binding affinity directly translates to lower effective concentrations required for receptor engagement, enabling subcutaneous administration with sustained receptor occupancy and reduced dosing frequency compared with plerixafor.
- [1] Crees ZD, et al. Blood (ASH Annual Meeting Abstracts). 2023; Prolonged CXCR4 Receptor Occupancy By Motixafortide (motix). IC50 data: 0.42–4.5 nM for motixafortide. View Source
- [2] Crees ZD, et al. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by motixafortide. 2023; Ki data: motixafortide 0.32 nM vs plerixafor 652 nM. View Source
